molecular formula C10H6FNO2 B2907793 6-Fluoroisoquinoline-1-carboxylic acid CAS No. 1179149-37-1

6-Fluoroisoquinoline-1-carboxylic acid

Cat. No. B2907793
CAS RN: 1179149-37-1
M. Wt: 191.161
InChI Key: FBTAZJOMYWXIER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoroisoquinoline-1-carboxylic acid and its structural analogues has been reviewed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed . The enzymatic synthesis of fluorinated compounds involves two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds, and (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .


Molecular Structure Analysis

The molecular structure of 6-Fluoroisoquinoline-1-carboxylic acid consists of a carboxyl functional group, CO2H, attached to a fluorinated isoquinoline . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids, such as 6-Fluoroisoquinoline-1-carboxylic acid, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The extent and location of fluorine substitution in the surfactant affect the surfactant properties .

Scientific Research Applications

Organic Synthesis

6-Fluoroisoquinoline-1-carboxylic acid serves as a versatile building block in organic synthesis. Its fluoro group increases its reactivity, making it a valuable intermediate for constructing complex molecules. It’s particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .

Nanotechnology

In nanotechnology, carboxylic acids like 6-Fluoroisoquinoline-1-carboxylic acid can modify the surface of nanoparticles. This modification enhances the dispersion and incorporation of these particles into various matrices, which is crucial for developing advanced materials with specific properties .

Polymer Chemistry

The carboxylic acid group of 6-Fluoroisoquinoline-1-carboxylic acid can react with various monomers to form polymers. These polymers can have unique properties such as increased strength, thermal stability, or chemical resistance, making them suitable for specialized applications .

Medicinal Chemistry

6-Fluoroisoquinoline-1-carboxylic acid can be used to synthesize fluoroquinolones, a class of antibiotics. These compounds are effective against a broad range of bacterial infections and are particularly valuable in treating drug-resistant strains .

properties

IUPAC Name

6-fluoroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTAZJOMYWXIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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